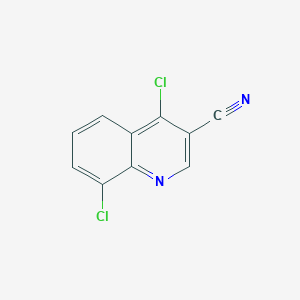

4,8-Dichloroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,8-Dichloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. It is primarily used in research settings for the development of new pharmaceuticals and other chemical entities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroquinoline-3-carbonitrile typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 4,8-dichloroquinoline with cyanogen bromide under controlled conditions to introduce the carbonitrile group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination and subsequent cyanation reactions. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4,8-Dichloroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

Aminated Derivatives: Formed by the substitution of chlorine atoms with amines.

Hydroxylated Derivatives: Formed by oxidation reactions.

Coupled Products: Formed by coupling reactions with various halides.

Aplicaciones Científicas De Investigación

4,8-Dichloroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes.

Biological Research: It serves as a probe in the study of enzyme mechanisms and receptor-ligand interactions.

Mecanismo De Acción

The mechanism of action of 4,8-Dichloroquinoline-3-carbonitrile is largely dependent on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chlorine atoms and the carbonitrile group play crucial roles in binding to these targets, thereby modulating their activity. The quinoline ring system is known to intercalate with DNA, which can lead to the inhibition of DNA replication and transcription .

Comparación Con Compuestos Similares

4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at different positions, used as an intermediate for chloroquine analogs.

2,6-Dichloroquinoline-3-carbonitrile: Another dichloroquinoline derivative with different substitution patterns, used in various synthetic applications.

Uniqueness: 4,8-Dichloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and material properties .

Actividad Biológica

4,8-Dichloroquinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and antimalarial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C10H6Cl2N2

Molecular Weight: Approximately 223.06 g/mol

Structure: The compound features a quinoline backbone with chlorine substituents at the 4 and 8 positions and a cyano group at the 3 position. This unique arrangement of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, including enzymes and receptors. The presence of chlorine atoms and the cyano group enhances its binding affinity to these targets, potentially modulating their activity. Notably, quinoline derivatives are known to intercalate with DNA, which may inhibit DNA replication and transcription processes.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Molecular docking studies have suggested that this compound may bind effectively to bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction could lead to the inhibition of bacterial growth.

| Compound | Target | Activity |

|---|---|---|

| This compound | DNA gyrase | Potential inhibitor |

| 2,4-Dichloroquinoline-3-carbonitrile | Various bacteria | Antibacterial activity |

Antiviral Activity

The antiviral potential of this compound is under investigation. Its structural analogs have shown promise against various viral infections. For instance, derivatives with similar structures have been reported to inhibit viral growth effectively while exhibiting low cytotoxicity . The exact mechanism by which this compound exerts antiviral effects remains an area for further exploration.

Antimalarial Activity

Significant attention has been directed toward the antimalarial properties of quinoline derivatives. Studies have demonstrated that compounds related to this compound possess activity against chloroquine-resistant strains of Plasmodium falciparum. These compounds often display submicromolar activity against both sensitive and resistant strains .

| Study | Compound | Activity Against | IC50 (µM) |

|---|---|---|---|

| Iwaniuk et al. (2009) | Various chloroquine analogues | HB3 (CQ-S), Dd2 (CQ-R) | <1 (submicromolar) |

| Sinha et al. (2017) | 4-aminoquinoline derivatives | CQ-R strains | 0.5 - 5 |

Case Studies

- Molecular Docking Studies : These studies have indicated that this compound may interact favorably with bacterial targets such as DNA gyrase. The binding affinity suggests potential as a lead compound for antibiotic development.

- Antimalarial Efficacy : A series of studies evaluated the antiplasmodial activity of various derivatives derived from quinoline structures. Results showed that specific modifications in the side chains significantly enhanced efficacy against resistant malaria strains .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To determine the precise pathways through which this compound exerts its effects on various pathogens.

- Synthesis of Derivatives : Exploring modifications in structure to enhance potency and selectivity against specific targets.

Propiedades

IUPAC Name |

4,8-dichloroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGNHLBOERHWBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.